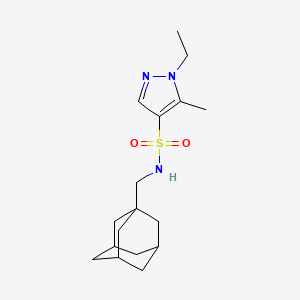![molecular formula C25H21ClN4O3S B4611014 2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4611014.png)
2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C25H21ClN4O3S and its molecular weight is 493.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.1022894 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Analysis
Compounds with similar structures have been utilized in the development of modified electrodes for the selective and sensitive detection of bioactive molecules. For example, a modified carbon nanotube paste electrode using a related compound showed strong catalytic function for the electro-oxidation of epinephrine and norepinephrine, resolving their overlapping voltammetric responses into well-defined peaks. This suggests potential applications in electrochemical sensors and biosensors for medical diagnostics or environmental monitoring (Beitollahi et al., 2008).
Synthetic Chemistry
Similar compounds have been synthesized as intermediates in the preparation of bioactive molecules. For instance, the synthesis of metabolites of certain pharmaceutical compounds has been achieved through the use of related chemical structures, indicating their utility in drug development and pharmaceutical research (Mizuno et al., 2006).
Structural Analysis
Compounds of this nature have been subjected to structural studies, including X-ray diffraction analysis, to understand their conformation and reactivity. These studies not only elucidate the structural features of such compounds but also their potential interactions with biomolecules, which can be crucial in drug design and material science (Tamasi et al., 2005).
Mass Spectrometry
Related compounds have been characterized using mass spectrometry to understand their fragmentation patterns, which is essential for the development of analytical methods in chemistry and biochemistry. Such studies assist in identifying and quantifying substances in complex mixtures, with applications ranging from forensic science to metabolomics (Ramadan, 2019).
Antioxidant Properties
Research into compounds bearing a quinoline nucleus has shown that they can possess significant antioxidant properties, which is important for developing therapeutic agents against oxidative stress-related diseases. This suggests potential applications in the development of new antioxidant compounds for medical use (Tomassoli et al., 2016).
Propriétés
IUPAC Name |
1-[(8-chloro-2-phenylquinoline-4-carbonyl)amino]-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c1-32-17-11-16(12-18(13-17)33-2)27-25(34)30-29-24(31)20-14-22(15-7-4-3-5-8-15)28-23-19(20)9-6-10-21(23)26/h3-14H,1-2H3,(H,29,31)(H2,27,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSOVYICKAAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4610932.png)

![3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4610944.png)
![5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4610952.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4610954.png)


![2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4610980.png)

![4-(2,4-difluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4610996.png)
![(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4611001.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4611015.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4611026.png)
